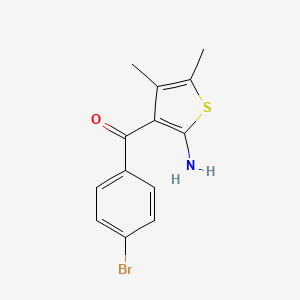
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone is an organic compound with the molecular formula C13H12BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and bromophenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,3-dimethyl-1,3-butadiene with sulfur, followed by cyclization.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration of the thiophene ring yields a nitrothiophene derivative, which is then reduced to the corresponding amino compound using a reducing agent such as iron and hydrochloric acid.
Attachment of the Bromophenyl Group: The final step involves the Friedel-Crafts acylation of the amino-substituted thiophene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted thiophenes with various functional groups.
科学的研究の応用
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity.
Pathways Involved: It affects signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokine production and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (2-Amino-4,5-dimethylthiophen-3-YL)(4-chlorophenyl)methanone
- (2-Amino-4,5-dimethylthiophen-3-YL)(3-bromophenyl)methanone
- (2-Amino-4,5-dimethylthiophen-3-YL)(3-(trifluoromethyl)phenyl)methanone
Uniqueness
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C13H12BrNOS |
|---|---|
分子量 |
310.21 g/mol |
IUPAC名 |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C13H12BrNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 |
InChIキー |
YDGAMYOKINBSJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Br)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















